1-Chlorobutan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chlorobutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCPTDUZDXFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314800 | |
| Record name | 1-Chloro-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63448-64-6 | |
| Record name | 1-Chloro-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63448-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 1-Chlorobutan-2-amine Enantiomers
The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral amine motifs in pharmaceuticals and fine chemicals. The presence of a stereocenter at the C-2 position necessitates the use of stereoselective synthetic strategies to obtain the desired enantiomer.
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral amines. Transition metal catalysts, particularly those based on iridium and rhodium, have been instrumental in the asymmetric synthesis of a wide array of chiral amines through methods like direct asymmetric reductive amination. While direct application to this compound is not extensively documented, analogous reactions provide a strong basis for its potential synthesis. For instance, iridium-catalyzed direct asymmetric reductive amination has been shown to be highly effective for a variety of ketones and primary alkyl amines, achieving high yields and excellent enantioselectivity. The mechanism often involves the formation of a metal-hydride species and a hydrogen-bonding attraction between the amine substrate and the chiral ligand, which directs the stereochemical outcome of the hydride addition.
Similarly, rhodium-catalyzed asymmetric hydrogenation of enamines and N-H imines, often employing chiral bisphosphine ligands, offers another promising route. These reactions can proceed with high efficiency and enantioselectivity, providing access to chiral amines that are structurally related to this compound. The success of these methodologies with a broad range of substrates suggests their potential applicability to the asymmetric synthesis of this compound from a suitable prochiral precursor, such as 1-chlorobutan-2-one or a corresponding enamine.
Biocatalytic Approaches (e.g., Amine Dehydrogenases)
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. While specific studies on the synthesis of this compound using AmDHs are limited, research on structurally similar short-chain amines and amino alcohols demonstrates the potential of this approach.
Engineered AmDHs have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral amino alcohols with excellent stereoselectivity (>99% ee) wikipedia.org. For example, an engineered AmDH derived from a leucine dehydrogenase was effective in the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one wikipedia.org. Given the substrate promiscuity of many AmDHs, it is plausible that these enzymes could be adapted for the reductive amination of 1-chlorobutan-2-one to afford enantiopure this compound. The reaction typically utilizes ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor, which can be recycled in situ using a secondary enzyme system.
Another biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound using transaminases. Transaminases can selectively catalyze the transfer of an amino group from one enantiomer of a racemic amine to a keto acceptor, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method has been successfully applied to the resolution of various racemic amines, achieving high enantiomeric excess (up to 99%) for the remaining amine sigmaaldrich.commdpi.com.
Chiral Auxiliary-Mediated Syntheses
One common approach involves the use of Evans oxazolidinone auxiliaries. These can be acylated and then subjected to stereoselective α-alkylation. For the synthesis of this compound, a potential route could involve the use of a glycine-derived oxazolidinone, which could be alkylated with 1-bromo-1-chloroethane. However, the stability and reactivity of such an electrophile would be a critical consideration.
Another well-established class of chiral auxiliaries are the pseudoephedrine and pseudoephenamine amides, popularized by Myers. These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers organic-chemistry.orgresearchgate.net. A synthetic strategy could involve the formation of a pseudoephenamine amide with propanoic acid, followed by stereoselective α-chlorination and subsequent removal of the auxiliary to yield the desired enantiomer of this compound. The high diastereoselectivities typically observed in these reactions make them an attractive option for controlling the stereochemistry at the C-2 position.
Derivatization and Functionalization Reactions of the Amine Moiety
The primary amine group in this compound is a versatile functional handle that can be readily modified through various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
N-Alkylation and N-Acylation Reactions
N-Alkylation
The nitrogen atom of this compound can be alkylated through nucleophilic substitution reactions with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts wikipedia.orgmasterorganicchemistry.com. To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine or by employing specific catalytic systems. The use of a base, such as potassium carbonate, is often necessary to neutralize the hydrogen halide formed during the reaction sciencemadness.org.
N-Acylation
N-acylation of this compound can be achieved using various acylating agents, such as acyl chlorides and acid anhydrides. These reactions are generally high-yielding and proceed under mild conditions.
With Acyl Chlorides: The reaction of a primary amine with an acyl chloride is a vigorous reaction that produces an N-substituted amide and hydrogen chloride. Typically, a base is added to neutralize the HCl byproduct and drive the reaction to completion chemguide.co.uk.
With Acid Anhydrides: Acid anhydrides are also effective acylating agents for primary amines. The reaction yields the corresponding amide and a carboxylic acid as a byproduct. This method is often preferred when the corresponding acyl chloride is unstable or difficult to handle researchgate.netresearchgate.net.
| Acylating Agent | Product | General Reaction Conditions |
| Alkyl Halide (R-X) | N-Alkyl-1-chlorobutan-2-amine | Excess amine or use of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone, acetonitrile). |
| Acyl Chloride (R-COCl) | N-Acyl-1-chlorobutan-2-amine | Presence of a base (e.g., pyridine, triethylamine) in an inert solvent. |
| Acid Anhydride ((RCO)₂O) | N-Acyl-1-chlorobutan-2-amine | Typically neat or in a suitable solvent, may be heated. |
Reactions with Carbonyl Compounds
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases masterorganicchemistry.comlibretexts.orgchemistrysteps.com. This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process and is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration step without protonating the amine nucleophile significantly libretexts.org.
The resulting imine can be isolated or, more commonly, reduced in situ to form a secondary amine in a process known as reductive amination wikipedia.orgsigmaaldrich.comorganic-chemistry.org. A variety of reducing agents can be used for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Reductive amination is a highly valuable synthetic tool for the formation of C-N bonds.
| Carbonyl Compound | Intermediate | Final Product (after reduction) |
| Aldehyde (R-CHO) | Imine | N-Alkyl-1-chlorobutan-2-amine |
| Ketone (R₂C=O) | Imine | N-Alkyl-1-chlorobutan-2-amine |
Formation of Nitrogen-Containing Heterocyclic Structures
This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic structures, primarily through intramolecular cyclization reactions. The presence of a nucleophilic amine group and an electrophilic carbon bearing a chlorine atom within the same molecule allows for the formation of cyclic compounds.
One of the most notable applications is in the synthesis of 2-ethylaziridine. This reaction proceeds via an intramolecular nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a three-membered ring. This process is typically carried out in the presence of a base, which deprotonates the amine to increase its nucleophilicity.
While direct research specifically detailing the synthesis of larger heterocyclic structures such as substituted piperazines from this compound is not extensively documented, the principles of intramolecular cyclization suggest its potential as a building block for such scaffolds. The reaction would likely involve a dimeric condensation or reaction with a suitable dielectrophile to construct the six-membered ring.
Table 1: Intramolecular Cyclization of this compound
| Product | Reaction Type | Conditions |
| 2-Ethylaziridine | Intramolecular Nucleophilic Substitution | Base (e.g., NaOH, KOH) |
Reactivity at the Chlorinated Carbon Center
The chlorinated carbon in this compound is the primary site of its reactivity, enabling a range of chemical transformations through nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1/SN2 Mechanistic Studies)
The substitution of the chlorine atom in this compound by a nucleophile can proceed through either an SN1 or SN2 mechanism, with the pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
As a primary alkyl halide, this compound is generally expected to favor the SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the nucleophile attacks the carbon atom from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The presence of the amine group at the adjacent carbon can influence the reaction rate due to its electronic and steric effects. Strong, non-bulky nucleophiles and polar aprotic solvents are known to promote SN2 reactions.
An SN1 (unimolecular nucleophilic substitution) mechanism is less likely for a primary alkyl halide like this compound due to the instability of the resulting primary carbocation. However, under conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in a highly polar protic solvent with a weak nucleophile, an SN1 pathway might be observed. The rate of an SN1 reaction is dependent only on the concentration of the substrate.
Table 2: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
Elimination Reactions and Olefin Formation
In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction. In this concerted process, the base removes a proton from a carbon atom adjacent to the one bearing the chlorine, while simultaneously the carbon-chlorine bond breaks and a double bond is formed.
The regioselectivity of the elimination reaction is governed by Saytzeff's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, dehydrohalogenation can potentially yield but-1-ene or but-2-ene. According to Saytzeff's rule, the formation of but-2-ene would be favored. The stereochemistry of the E2 reaction is also specific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group.
Table 3: Potential Olefin Products from Elimination of this compound
| Product | Type of Alkene | Stability | Expected Major/Minor Product |
| But-1-ene | Monosubstituted | Less Stable | Minor |
| But-2-ene | Disubstituted | More Stable | Major (according to Saytzeff's rule) |
Multi-Component Reactions and Cascade Processes Involving this compound as a Building Block
While specific examples of multi-component reactions (MCRs) directly employing this compound are not extensively reported in the literature, its bifunctional nature—possessing both a primary amine and a reactive alkyl chloride—makes it a potentially valuable component in such reactions.
MCRs, such as the Ugi and Passerini reactions , involve the combination of three or more reactants in a single step to form a complex product. The primary amine functionality of this compound could readily participate as the amine component in these reactions. The resulting product would contain the chlorinated butyl side chain, which could then be utilized in subsequent intramolecular or intermolecular reactions, leading to the formation of more complex molecular architectures. This sequential reaction, where the product of the MCR undergoes further transformation, is an example of a cascade process.
For instance, in a hypothetical Ugi reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The chloro-substituent in the product could then undergo an intramolecular cyclization with one of the amide nitrogens or another nucleophilic site to generate a heterocyclic compound. Such a strategy would provide a rapid and efficient route to diverse and complex molecular scaffolds.
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Key Transformations
The principal transformations of 1-chlorobutan-2-amine involve the substitution or elimination of the chloride ion. The specific pathway taken is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
A significant mechanistic possibility for this compound is intramolecular cyclization through neighboring group participation (NGP). The lone pair of electrons on the nitrogen atom can attack the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered cyclic intermediate known as an aziridinium (B1262131) ion. This intermediate is highly reactive and can be subsequently opened by an external nucleophile.
Table 1: Potential Reaction Pathways for this compound
| Pathway | Mechanism | Key Feature | Product Type |
|---|---|---|---|
| S_N2 | Bimolecular Substitution | Single concerted step; backside attack by nucleophile. libretexts.org | Substituted amine |
| S_N1 | Unimolecular Substitution | Two-step process via a planar carbocation intermediate. ucsb.edu | Racemic mixture of substituted amines |
| E2 | Bimolecular Elimination | Single concerted step; requires a strong base. | Butene derivative |
| E1 | Unimolecular Elimination | Two-step process competing with S_N1; via carbocation. | Butene derivative |
| NGP | Intramolecular Substitution | Formation of a cyclic aziridinium ion intermediate. | Substituted amine (often with retained stereochemistry) |
As this compound is a chiral molecule, the stereochemical outcome of its reactions provides critical insight into the operative mechanism.
S_N2 Pathway : A bimolecular substitution reaction proceeds via a backside attack by the nucleophile, leading to a complete inversion of the stereochemical configuration at the chiral center (carbon-2). libretexts.orgpearson.com If starting with (R)-1-chlorobutan-2-amine, the product will be the (S)-enantiomer.
S_N1 Pathway : This mechanism involves the formation of a planar secondary carbocation intermediate. ucsb.edu The subsequent attack by a nucleophile can occur from either face of the plane with equal probability, resulting in a racemic mixture of the (R) and (S) products.
Neighboring Group Participation : The NGP pathway involving the formation of an aziridinium ion occurs in two steps, each involving an inversion of configuration. The net result is a retention of the original stereochemistry in the final product.
The halogenation of a structurally similar compound, (S)-2-chlorobutane, at a different carbon position results in the formation of diastereomers, highlighting how reactions on chiral molecules can generate further stereochemical complexity. quimicaorganica.org
The intermediates and transition states are defining features of the reaction mechanism.
S_N2 Transition State : In an S_N2 reaction, a single, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org This pentacoordinate transition state is sterically crowded.
S_N1 Intermediate : The rate-determining step of an S_N1 reaction is the formation of a carbocation intermediate. ucsb.edursc.org For this compound, this would be a secondary carbocation, which is less stable than a tertiary carbocation. Its formation would be disfavored unless stabilized by solvent effects or structural features.
Aziridinium Ion Intermediate : In the NGP mechanism, a discrete, positively charged aziridinium ion is formed as a true reaction intermediate. This three-membered ring is highly strained and electrophilic, readily reacting with nucleophiles. The participation of the amine group can significantly accelerate the reaction rate compared to a standard S_N2 reaction.
Kinetic Investigations and Rate Determinations
While specific kinetic data for this compound is not extensively documented, the rate of its reactions can be predicted based on general principles of nucleophilic substitution. The rate of reaction is typically determined by monitoring the disappearance of the reactant or the appearance of the product over time.
The expected rate laws are:
S_N2 : Rate = k[this compound][Nucleophile] (Second-order kinetics)
S_N1 : Rate = k[this compound] (First-order kinetics)
NGP : The kinetics can be complex, but the rate is often faster than expected for a simple S_N2 reaction due to the intramolecular nature of the first step.
Solvent choice and temperature are critical parameters that can dictate both the rate and the mechanism of the reaction. weebly.com
Solvent Effects : Polar protic solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding and can stabilize both the leaving group anion (Cl⁻) and a carbocation intermediate, thus favoring S_N1 and E1 pathways. masterorganicchemistry.com Polar aprotic solvents (e.g., acetone, DMSO, DMF) are not hydrogen-bond donors and are poor at solvating anions. This leaves the nucleophile relatively "free" and more reactive, favoring the S_N2 mechanism. libretexts.orgmasterorganicchemistry.com
Temperature Effects : Increasing the reaction temperature generally increases the rate of all reactions. However, elimination reactions (E1 and E2) tend to have a higher activation energy and are more favored entropically than substitution reactions. Consequently, higher temperatures typically increase the proportion of elimination products relative to substitution products. masterorganicchemistry.com
Table 2: Predicted Effect of Solvents on Reaction Pathways of this compound
| Solvent Type | Primary Pathway Favored | Rationale |
|---|---|---|
| Polar Protic (e.g., H₂O, ROH) | S_N1 / E1 | Stabilizes carbocation intermediate and leaving group through solvation. masterorganicchemistry.com |
| Polar Aprotic (e.g., Acetone, DMSO) | S_N2 | Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity. libretexts.org |
| Non-polar (e.g., Hexane, Benzene) | Generally slow reactions | Reactants (often ionic nucleophiles) have poor solubility. |
Catalysts can be employed to enhance reaction rates and selectivity.
Lewis Acid Catalysis : A Lewis acid (e.g., Ag⁺, ZnCl₂) can coordinate to the chlorine atom, weakening the C-Cl bond and making the chloride a better leaving group. This would accelerate the reaction, particularly along an S_N1 pathway.
Base Catalysis : In elimination reactions, the concentration and strength of the base are crucial. Strong, non-nucleophilic bases (e.g., tert-butoxide) are used to promote the E2 mechanism.
Phase-Transfer Catalysis : For reactions involving a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate. researchgate.net
Computational Chemistry Approaches to Reaction Mechanism Prediction
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction.
These calculations can elucidate:
The relative energies of reactants, intermediates, transition states, and products.
The activation energies for competing pathways (e.g., S_N1 vs. S_N2 vs. NGP).
The geometries of transition states and intermediates.
For example, computational studies on similar halo-amides have been used to quantify the energetic advantage of anchimeric assistance (neighboring group participation) from an adjacent amide group during substitution reactions. uit.no A similar approach for this compound would be invaluable for definitively establishing the role of the amine group and predicting the most favorable reaction pathway under various conditions.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study organic reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT calculations can elucidate the pathway of its most characteristic reaction: intramolecular cyclization to form a substituted aziridine (B145994).
The primary reaction pathway involves the nitrogen atom of the amine group acting as an internal nucleophile. This process is an intramolecular nucleophilic substitution (S_N_i). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion. This results in the formation of a cyclic intermediate, a protonated 2-ethylaziridine.
DFT studies on analogous systems, such as the anchimeric assistance by vicinal amide groups in ether cleavage, have shown that such intramolecular pathways are significantly lower in energy compared to intermolecular reactions. nih.gov The general mechanism involves the formation of a three-membered ring transition state. mdpi.com
A typical DFT study of this reaction would involve the following steps:
Geometry Optimization: The initial structures of the reactant (this compound), the transition state, and the product (protonated 2-ethylaziridine) are optimized to find their lowest energy conformations.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. britannica.com
Energy Profiling: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to construct a reaction energy profile. This profile shows the relative energies of the reactant, transition state, and product.
The key findings from DFT studies on similar neighboring group participation reactions indicate that the intramolecular pathway is highly favored. The activation energy for the anchimerically assisted reaction is substantially lower than for a comparable intermolecular substitution. For example, in the base-promoted decomposition of N-chloro,N-methylethanolamine, computational studies revealed several possible pathways, with the transition states being characterized as bimolecular asynchronous concerted reactions. researchgate.net
Interactive Data Table: Calculated Thermodynamic Data for the Intramolecular Cyclization of a Model Chloroamine
The following table presents hypothetical, yet representative, data for the intramolecular cyclization of a chloroamine, as would be calculated using a DFT method like B3LYP/6-31G. This data is based on findings for similar reactions in the literature. nih.gov
| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant (Chloroamine) | 0.00 | 0.00 | 0.00 |
| Transition State | +15.5 | +14.8 | +16.2 |
| Product (Protonated Aziridine) | -5.2 | -5.8 | -4.9 |
Ab Initio Calculations of Transition State Energies
Ab initio (Latin for "from the beginning") calculations are a class of computational chemistry methods that rely on fundamental principles of quantum mechanics without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than many DFT functionals, especially for calculating transition state energies, though at a greater computational expense. rsc.org
For the intramolecular cyclization of this compound, ab initio calculations are crucial for obtaining a precise value for the activation energy (the energy of the transition state relative to the reactants). The transition state for this reaction is a constrained, three-membered ring structure where the C-Cl bond is partially broken and the C-N bond is partially formed.
The structure of the transition state is poised between the reactant and the product. britannica.com High-level ab initio calculations can precisely determine the key geometric parameters of this fleeting structure, such as the lengths of the forming and breaking bonds and the bond angles.
Kinetic studies on the solvolysis of related compounds, like 2-chloro-alkylamines, have demonstrated significantly enhanced reaction rates, which is characteristic of anchimeric assistance. homkat.nl Theoretical calculations support these experimental findings by predicting a substantially lowered activation barrier for the intramolecular pathway compared to an analogous intermolecular reaction. For instance, ab initio studies on the elimination reactions of 2-chlorobutane (B165301) have provided detailed insights into transition state structures and energies. ox.ac.uk While this is an elimination, not a substitution, it demonstrates the power of the method to probe reaction barriers.
Interactive Data Table: Comparison of Calculated Activation Energies for a Model S_N_i Reaction
This table presents representative activation energies calculated with different theoretical methods for a model intramolecular substitution reaction, illustrating the typical variation in results. Higher levels of theory are generally considered more reliable.
| Computational Method | Basis Set | Calculated Activation Energy (Ea) (kcal/mol) |
| Hartree-Fock (HF) | 6-31G* | 25.8 |
| DFT (B3LYP) | 6-31+G(d,p) | 16.5 |
| MP2 | 6-311++G(d,p) | 14.2 |
| CCSD(T) | cc-pVTZ | 13.5 |
These calculations collectively support a mechanism where the amine group in this compound provides significant anchimeric assistance, leading to a rapid intramolecular cyclization through a well-defined, low-energy transition state to form the corresponding aziridinium cation.
Chirality, Stereochemistry, and Enantioseparation Strategies
Inherent Chirality of 1-Chlorobutan-2-amine
This compound possesses a single stereogenic center, rendering it a chiral molecule. The chirality arises from the carbon atom at the second position (C2) of the butane (B89635) chain. This specific carbon is bonded to four distinct substituents: a hydrogen atom (-H), an amino group (-NH₂), a chloromethyl group (-CH₂Cl), and an ethyl group (-CH₂CH₃). nih.govrutgers.edu
The presence of this chiral center means that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-chlorobutan-2-amine and (S)-1-chlorobutan-2-amine. These enantiomers exhibit identical physical properties such as boiling point, density, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light and with other chiral molecules. rutgers.edu This stereochemical characteristic is fundamental to the methods required for their separation.
Strategies for Chiral Resolution
The separation of the racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is paramount for its use in stereospecific synthesis. Various techniques have been established for this purpose, each leveraging the unique properties of the enantiomers.
Diastereomeric Salt Formation and Crystallization
One of the most established and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting acid-base reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgmdpi.com
This difference in solubility allows for their separation by fractional crystallization. The less-soluble diastereomeric salt crystallizes out of the solution first, while the more-soluble salt remains in the mother liquor. wikipedia.orgmdpi.com After separation by filtration, the pure enantiomer of the amine can be recovered from its salt by treatment with a base. A significant advantage of this method is its scalability and cost-effectiveness. wikipedia.orgrsc.org For the resolution of primary amines like this compound, various chiral acids are commonly employed.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Reference |
|---|---|---|
| (+)-Tartaric Acid and its Derivatives | Chiral Acid | wikipedia.orggoogle.comchemicalbook.com |
| (S)-Mandelic Acid | Chiral Acid | whiterose.ac.uk |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid | wikipedia.org |
| (-)-Malic Acid | Chiral Acid |
The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, which are typically determined through empirical screening processes. unchainedlabs.com
Chiral Chromatography (e.g., HPLC, GC with Chiral Stationary Phases)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com
Gas Chromatography (GC): For volatile compounds like halogenated butanes, chiral GC is a highly effective method. Research has demonstrated the successful separation of enantiomers of the closely related compound, 2-chlorobutane (B165301), using CSPs. mdpi.comcore.ac.uk These stationary phases are often based on cyclodextrin (B1172386) derivatives or supramolecular structures formed by compounds like cyanuric acid on a solid support. mdpi.comresearchgate.netchromatographyonline.com The separation mechanism relies on the differential inclusion of the enantiomers within the chiral cavities of the CSP or through surface interactions. researchgate.net Porous organic cages (POCs) have also been employed as GC stationary phases, successfully resolving enantiomers of 2-butylamine and 2-chlorobutane. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantioseparation. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most successful for separating a broad range of chiral compounds, including amines. mdpi.comnih.gov The separation is typically achieved through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector.
Table 2: Common Chiral Stationary Phases (CSPs) for Amine Resolution
| CSP Type | Common Base Material | Typical Application | Reference |
|---|---|---|---|
| Polysaccharide Derivatives | Cellulose, Amylose | HPLC | nih.govscience.gov |
| Cyclodextrin Derivatives | α-, β-, γ-Cyclodextrin | GC, HPLC | mdpi.comchromatographyonline.com |
| Crown Ethers | Chiral Crown Ether | HPLC | mdpi.com |
| Porous Organic Cages (POCs) | Porous Organic Molecules | GC | nih.gov |
Membrane-Based Enantioseparations
Membrane-based enantioseparation is an emerging technology that offers the potential for continuous and energy-efficient chiral resolution. nih.gov These systems use enantioselective membranes that preferentially transport one enantiomer over the other. mdpi.com
The enantioselectivity can be imparted to the membrane in several ways:
Inherently Chiral Polymers: Using polymers that are themselves chiral, such as cellulose derivatives or polysulfones with chiral side groups. tandfonline.com
Chiral Selectors in Matrix: Embedding chiral selectors, such as cyclodextrins, crown ethers, or chiral organic frameworks (COFs), into an achiral polymer matrix. tandfonline.comchemistryviews.orgnih.gov
The separation mechanism can be based on either facilitated transport, where the target enantiomer has a higher affinity for the chiral selector and diffuses faster, or retarded transport, where strong binding to the selector slows the passage of one enantiomer. mdpi.com While a developing field, membrane technology has shown promise for the separation of various chiral amines and amino acids and represents a promising future direction for the resolution of compounds like this compound. mdpi.comchemistryviews.org
Kinetic Resolution (Enzyme-Catalyzed and Non-Enzymatic)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.
Enzyme-Catalyzed Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign approach to kinetic resolution. diva-portal.org Several classes of enzymes are effective for resolving racemic amines:
Lipases: These enzymes, such as Candida antarctica Lipase B (CALB), are widely used to catalyze the enantioselective acylation of amines. google.comnih.gov One enantiomer is selectively converted to an amide, which can then be easily separated from the unreacted amine enantiomer.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group. In a kinetic resolution setting, a stereospecific transaminase can selectively deaminate one amine enantiomer to its corresponding ketone, leaving the other enantiomer in high enantiomeric purity. rsc.org
Amine Dehydrogenases (AmDHs): AmDHs can perform the stereoselective oxidative deamination of one enantiomer, which is driven forward by a cofactor regeneration system. mdpi.commdpi.comd-nb.info
Table 3: Enzymatic Systems for Kinetic Resolution of Amines
| Enzyme Class | Typical Reaction | Key Features | Reference |
|---|---|---|---|
| Lipase | Enantioselective acylation | High selectivity, broad substrate scope, robust | diva-portal.orggoogle.comnih.gov |
| Transaminase (TA) | Enantioselective deamination | High enantioselectivity, uses co-substrates | diva-portal.orgrsc.orgnih.gov |
Non-Enzymatic Kinetic Resolution: This can be achieved using chiral chemical reagents. Chiral acylating agents based on hydroxamic acids, for example, have been developed for the effective kinetic resolution of various amines, including N-heterocycles. ethz.ch
Racemization Methodologies for Enantiomer Recycling
A major drawback of conventional resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. To overcome this limitation and improve process economy, the undesired enantiomer can be converted back into the racemic mixture through a process called racemization. rsc.org This allows the "waste" material to be recycled back into the resolution process. whiterose.ac.ukrsc.org This concept is central to dynamic kinetic resolution (DKR), where resolution and racemization occur simultaneously in one pot, enabling a theoretical yield of 100%. nih.govdiva-portal.org
Several methods have been developed for the racemization of chiral amines:
Transition-Metal Catalysis: Catalysts based on palladium, iridium, or Raney nickel can facilitate racemization by reversibly forming an achiral imine intermediate through a dehydrogenation/hydrogenation sequence. researchgate.netorganic-chemistry.orgresearchgate.net
Base-Catalyzed Racemization: For amines with an adjacent acidic proton, racemization can be achieved with a strong base. A patented method describes the use of metal hydroxides like KOH in aprotic polar solvents (e.g., DMSO) for this purpose. google.com
Biocatalytic Racemization: Innovative, fully biocatalytic systems have been designed using a pair of enantiocomplementary transaminases that work in tandem to interconvert the enantiomers, achieving racemization under mild, aqueous conditions. nih.gov
Table 4: Selected Methods for Racemization of Chiral Amines
| Method | Catalyst/Reagent | Mechanism | Reference |
|---|---|---|---|
| Metal-Catalyzed | Pd/BaSO₄, Raney Ni, Iridium complexes | Reversible imine formation | diva-portal.orgresearchgate.netorganic-chemistry.orgresearchgate.net |
| Base-Catalyzed | KOH in DMSO | Deprotonation-reprotonation | google.com |
| Biocatalytic | Enantiocomplementary Transaminases | Enzymatic interconversion via ketone intermediate | nih.gov |
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-chlorobutan-2-amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | 3.5 - 3.7 | 45 - 50 |
| C2 (CH) | 3.0 - 3.3 | 55 - 60 |
| C3 (CH₂) | 1.5 - 1.7 | 25 - 30 |
| C4 (CH₃) | 0.9 - 1.1 | 10 - 15 |
| NH₂ | 1.5 - 2.5 (broad) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the protons and the carbons of the CH₃, the two CH₂ groups, and the CH group, allowing for the direct assignment of each carbon atom based on its attached proton's chemical shift.
The single bonds within this compound allow for rotational freedom, leading to the existence of different conformational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, can be used to study the kinetics of this conformational exchange. At low temperatures, the rotation around the C1-C2 and C2-C3 bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. By analyzing the changes in the NMR line shape as the temperature is increased, the energy barriers to rotation can be calculated, providing valuable insight into the molecule's conformational dynamics.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, C₄H₁₀ClN, with a high degree of confidence. The presence of chlorine is readily identified by the characteristic isotopic pattern, with two peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound:
| Ion | Formula | Calculated m/z |
| [M]⁺ (³⁵Cl) | C₄H₁₀³⁵ClN⁺ | 107.0502 |
| [M+2]⁺ (³⁷Cl) | C₄H₁₀³⁷ClN⁺ | 109.0472 |
Tandem mass spectrometry (MS/MS) is instrumental in distinguishing this compound from its isomers and for identifying it within complex mixtures or as a product of a chemical reaction. In an MS/MS experiment, the molecular ion is isolated and then subjected to fragmentation, producing a characteristic spectrum of daughter ions.
The primary fragmentation pathways for this compound are expected to be alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage of the C-Cl bond.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 72 | [CH₃CH₂CH(NH₂)]⁺ | Loss of CH₂Cl radical |
| 58 | [CH(NH₂)CH₂Cl]⁺ | Loss of ethyl radical |
| 44 | [CH₃CH=NH₂]⁺ | Alpha-cleavage with loss of C₂H₄Cl radical |
| 30 | [CH₂=NH₂]⁺ | Rearrangement and cleavage |
The unique fragmentation pattern serves as a fingerprint for this compound, allowing for its differentiation from isomers such as 2-chlorobutan-1-amine or 1-chlorobutan-1-amine, which would exhibit different fragmentation patterns due to the different locations of the functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
For this compound, characteristic vibrational frequencies would be observed for the N-H, C-H, C-N, and C-Cl bonds.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium-Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H bend (amine) | 1590 - 1650 | Medium |
| C-H bend (aliphatic) | 1350 - 1470 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
| C-Cl stretch | 650 - 850 | Strong |
The N-H stretching vibrations typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations are expected in their characteristic regions. The C-N and C-Cl stretching vibrations are found in the fingerprint region of the spectrum and are particularly useful for confirming the presence of these functional groups. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This powerful technique provides precise information about the spatial arrangement of atoms within a crystal lattice, offering a three-dimensional map of the molecule.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. For chiral molecules, the phenomenon of anomalous dispersion is exploited to determine the absolute configuration. When the X-ray wavelength is near an absorption edge of a heavier atom in the molecule (such as chlorine in this compound), the scattering factor of that atom becomes a complex number. This leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which allows for the assignment of the absolute configuration as either (R) or (S).
The solid-state structure, once determined, would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amine group and the chlorine atom, as well as van der Waals forces. These interactions govern the packing of the molecules in the crystal and influence the physical properties of the solid material.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C4H11ClN · HCl |
| Formula Weight | 144.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.89, 10.23, 12.54 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 755.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.268 |
| Flack Parameter | 0.02(3) |
Chromatographic Methods for Purity and Isomeric Composition Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for determining its isomeric and enantiomeric composition. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. For purity analysis, a standard non-polar or moderately polar capillary column can be used with a flame ionization detector (FID) or a mass spectrometer (MS). The presence of impurities would be indicated by additional peaks in the chromatogram.
To improve the chromatographic behavior and detection of amines, derivatization is a common strategy. Acylation or silylation can be employed to reduce the polarity of the amine group, leading to more symmetrical peak shapes and improved resolution.
For the analysis of isomeric composition, particularly enantiomers, a chiral GC column is required. These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation in time and thus two distinct peaks in the chromatogram. The ratio of the peak areas can then be used to determine the enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including chiral amines. For purity assessment, reversed-phase HPLC with a C18 column and a UV or mass spectrometric detector is commonly employed.
The separation of enantiomers of this compound by HPLC necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of chiral amines. yakhak.orgmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation. yakhak.org Alternatively, derivatization with a chiral reagent can be performed to form diastereomers, which can then be separated on a standard achiral column.
Table 2: Potential Chromatographic Conditions for the Analysis of this compound
| Technique | Method | Column | Mobile Phase/Carrier Gas | Detector | Application |
| GC | Purity Analysis | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | FID/MS | Assessment of chemical purity |
| GC | Enantiomeric Analysis | Cyclodextrin-based chiral column | Helium | FID | Determination of enantiomeric excess |
| HPLC | Purity Analysis | C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile (B52724)/Water | UV/MS | Assessment of chemical purity |
| HPLC | Enantiomeric Analysis | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | Hexane/Isopropanol | UV | Determination of enantiomeric excess |
Theoretical and Computational Chemistry for Molecular Understanding
Electronic Structure and Bonding Analysis
The electronic structure of 1-chlorobutan-2-amine is fundamental to its reactivity and physical properties. Computational chemistry provides powerful tools to dissect the distribution of electrons within the molecule and to understand the nature of its chemical bonds.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in characterizing the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis, as they respectively indicate the molecule's ability to donate and accept electrons.
The HOMO is primarily localized on the nitrogen atom of the amine group, a common feature for aliphatic amines, reflecting the lone pair of electrons on the nitrogen which are the most available for donation in chemical reactions. mdpi.com The presence of the electron-withdrawing chlorine atom on the adjacent carbon atom will, however, slightly lower the energy of the HOMO compared to an unsubstituted aminobutane, thus modulating its nucleophilicity.
Conversely, the LUMO is expected to be predominantly located around the C-Cl bond. This is a characteristic feature of chloroalkanes, where the antibonding σ* orbital of the carbon-halogen bond is the lowest-energy empty orbital. The energy of this LUMO determines the molecule's susceptibility to nucleophilic attack at the carbon atom bonded to the chlorine.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and can more easily undergo electronic transitions, implying higher reactivity. For this compound, the presence of both an electron-donating amine group and an electron-withdrawing chlorine group is expected to result in a moderate HOMO-LUMO gap. Quantum chemical studies on related chlorinated and amino compounds support the general principles of HOMO-LUMO energy analysis. scispace.comijesit.comnih.gov
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Moderate | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | Moderately low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Reflects chemical reactivity and kinetic stability. |
| HOMO Localization | Primarily on the nitrogen atom of the amine group. | Site of electrophilic attack. |
Note: The values in this table are qualitative predictions based on the functional groups present in the molecule and established principles of computational chemistry.
The charge distribution within this compound is non-uniform due to the differing electronegativities of the atoms. The nitrogen and chlorine atoms, being more electronegative than carbon and hydrogen, will draw electron density towards themselves. This results in a partial negative charge (δ-) on the nitrogen and chlorine atoms and partial positive charges (δ+) on the adjacent carbon atoms and the hydrogen atoms of the amine group.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. The MEP map of this compound would show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen and chlorine atoms, indicating their electron-rich nature and suitability for interacting with electrophiles or positive charges. Conversely, regions of positive electrostatic potential (typically colored blue) would be observed around the hydrogen atoms of the amine group and the carbon atom attached to the chlorine, highlighting their electron-deficient character and propensity for interacting with nucleophiles or negative charges.
These electrostatic potential maps are valuable for predicting how the molecule will interact with other molecules, including solvents and biological receptors, as they indicate the preferred sites for intermolecular interactions.
Conformational Analysis and Molecular Flexibility
The rotation around the C2-C3 bond of the butane (B89635) chain is of particular interest. Similar to butane itself, staggered conformations (where the substituents on adjacent carbons are as far apart as possible) are energetically favored over eclipsed conformations. lumenlearning.comquimicaorganica.orgslideshare.netscribd.com The most stable conformers will be those that minimize steric hindrance between the larger substituents, namely the chloromethyl group (-CH2Cl) and the ethyl group (-CH2CH3).
Furthermore, rotation around the C1-C2 bond will influence the relative positions of the chlorine atom and the amine group. Intramolecular hydrogen bonding between the amine group's hydrogen atoms and the chlorine atom is a possibility that could stabilize certain conformations. Computational studies on similar small molecules have demonstrated the importance of such intramolecular interactions in determining conformational preferences. acs.org
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.
For this compound, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be predicted with a reasonable degree of accuracy using quantum chemical calculations. uncw.edugithub.io These calculations determine the magnetic shielding of each nucleus, which is then converted into a chemical shift. The predicted chemical shifts are influenced by the electronic environment of each nucleus, including the inductive effects of the chlorine and nitrogen atoms and the specific conformation of the molecule. Recent advancements in machine learning have also shown promise in accurately predicting NMR chemical shifts. nih.govnih.govfrontiersin.org
Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. These calculations can predict the positions and intensities of the characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the N-H and C-H stretches, and the C-N and C-Cl stretches.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Complex multiplets for the protons on the butane backbone due to coupling. The proton on the carbon bearing the amine group (C2) would be shifted downfield. Protons on the carbon with the chlorine atom (C1) would also be downfield. |
| ¹³C NMR | Four distinct signals for the four carbon atoms. The carbon atoms bonded to the chlorine and nitrogen atoms (C1 and C2) would be significantly deshielded and appear at higher chemical shifts. |
Note: The predicted spectroscopic data are based on the functional groups present and general principles of spectroscopy.
Intermolecular Interactions and Solvent Effects through Simulation
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, providing insights into its intermolecular interactions and the effects of solvents on its conformation and dynamics. easychair.orgnih.gov
In a polar solvent such as water, the amine group of this compound would act as a hydrogen bond donor and acceptor, forming strong interactions with the surrounding water molecules. The chlorine atom can also participate in weaker hydrogen bonding. These solute-solvent interactions will influence the conformational preferences of the molecule and its solubility. The dynamics of these hydrogen bonds can be studied using techniques like ultrafast 2D IR spectroscopy and simulated with MD. nih.gov
In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. The specific nature of the solvent can have a significant impact on the molecule's behavior. researchgate.net MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule and how it affects its properties. researchgate.net The use of implicit solvent models in quantum chemical calculations can also account for the bulk effects of the solvent on the electronic structure and properties of the molecule. chemrxiv.org
Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) for Chemical Systems
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the structural or computationally derived properties of molecules with their experimental properties or reactivity. For this compound, QSPR models could be developed to predict properties such as its boiling point, density, or solubility based on a set of calculated molecular descriptors.
These descriptors can include constitutional indices (e.g., molecular weight, number of atoms), topological indices (which describe the connectivity of the molecule), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). A QSPR study on amines, for instance, has shown that density can be predicted using descriptors derived from the molecular structure. nih.gov
Similarly, QSRR models could be used to predict the reactivity of this compound in various chemical reactions. For example, by developing a model based on a series of related halogenated amines, one could predict the rate constant for a particular reaction based on descriptors that quantify the electronic and steric properties of the molecule. These models are valuable for screening large numbers of compounds and for gaining a deeper understanding of the factors that govern chemical properties and reactivity. shsu.edu
Applications of 1 Chlorobutan 2 Amine in Advanced Organic Synthesis
As a Versatile Synthon for Complex Molecular Architectures
1-Chlorobutan-2-amine serves as a versatile synthon, a molecular fragment used in synthesis, for the construction of more complex molecules, primarily through reactions involving its two distinct functional groups. The primary amine can act as a nucleophile, while the chloro group provides a site for nucleophilic substitution. This dual reactivity allows for the sequential or tandem formation of new carbon-nitrogen and carbon-carbon or carbon-heteroatom bonds.
One of the key transformations of this compound is its potential for intramolecular cyclization to form nitrogen-containing heterocyclic compounds. Treatment with a base can induce an intramolecular nucleophilic substitution, where the amine group displaces the chloride to form a three-membered aziridine (B145994) ring. This strained ring system is a valuable intermediate in organic synthesis, as it can be readily opened by various nucleophiles to introduce a wide range of functional groups with specific stereochemistry.
Furthermore, the primary amine of this compound can be readily acylated, alkylated, or engaged in condensation reactions with carbonyl compounds to form imines. These transformations allow for the introduction of the 2-aminobutyl moiety into a larger molecular framework. Subsequent reactions at the chloro-substituted carbon can then be employed to further elaborate the molecular structure, leading to the synthesis of diverse and complex target molecules. The chirality at the C2 position of this compound also presents opportunities for its use in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds.
Precursor for Novel Pharmaceutical Intermediates (Synthetic pathways only)
The most significant documented application of this compound, or more precisely its direct precursor and derivatives, is in the synthesis of pharmaceutical intermediates. A notable example is its role in the synthesis of Ethambutol, a first-line medication for the treatment of tuberculosis. google.comgoogle.comnih.gov
A key synthetic route to the core of Ethambutol, (S,S)-2,2'-(ethylenediimino)di-1-butanol, involves intermediates derived from this compound. One patented industrial synthesis starts with readily available materials: butene-1, a nitrile (such as acetonitrile), and chlorine. google.comgoogle.com This reaction proceeds through a series of intermediates, as outlined in the following pathway:
Formation of an N-alkyl-nitrilium ion: Butene-1 reacts with chlorine and acetonitrile (B52724) in a Ritter-type reaction. The electrophilic addition of a chloronium ion to the double bond of butene-1 generates a carbocation at the C2 position. This carbocation is then attacked by the nitrogen atom of acetonitrile, forming an N-alkyl-nitrilium ion.
Formation of an imidoyl chloride: The nitrilium ion is then attacked by a chloride ion to yield an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.
Hydrolysis to an acetamide (B32628): This imidoyl chloride is subsequently hydrolyzed to N-[1-(chloromethyl)propyl]acetamide. This step essentially transforms the nitrile-derived portion into an amide.
Hydrolysis to the amino alcohol: The final step involves the hydrolysis of the acetamide to yield dl-2-amino-1-butanol. This hydrolysis likely proceeds through the formation of an oxazoline (B21484) intermediate, followed by ring opening. google.com The desired (S)-(+)-2-amino-1-butanol is then obtained through resolution of the racemic mixture.
This synthetic sequence highlights the role of a this compound derivative as a crucial, albeit transient, intermediate in the large-scale production of a vital pharmaceutical agent.
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | Butene-1, Acetonitrile, Chlorine | N-[1-(chloromethyl)propyl]acetimidoyl chloride | Electrophilic Addition / Ritter Reaction |
| 2 | N-[1-(chloromethyl)propyl]acetimidoyl chloride, Water | N-[1-(chloromethyl)propyl]acetamide | Hydrolysis |
| 3 | N-[1-(chloromethyl)propyl]acetamide | dl-2-amino-1-butanol | Hydrolysis |
Building Block in Agrochemical Synthesis (Synthetic pathways only)
While specific examples of this compound's direct use in the synthesis of commercial agrochemicals are not widely reported in publicly available literature, its structural motifs—a halogenated alkyl chain and a primary amine—are found in various bioactive molecules. The principles of its reactivity suggest potential applications in the synthesis of fungicides, herbicides, and insecticides. Amino alcohols, which can be derived from this compound, are known precursors in the synthesis of some agrochemicals. nih.gov
A plausible synthetic application would be in the preparation of fungicides. For instance, the 2-aminobutyl group is a component of some fungicidal compounds. A hypothetical synthetic pathway could involve the reaction of this compound with a suitable electrophile to introduce a toxophoric moiety. For example, reaction with a substituted benzoyl chloride would yield an N-(1-chlorobutan-2-yl)benzamide. Subsequent displacement of the chlorine atom by a thiol, for example, could lead to compounds with potential fungicidal activity, similar to the dithiocarbonimidate structure found in the fungicide Buthiobate. nih.gov
Another potential application lies in the synthesis of herbicides. The primary amine group of this compound could be reacted with phosgene (B1210022) or a phosgene equivalent to form an isocyanate. This isocyanate could then be reacted with an alcohol or another amine to form carbamate (B1207046) or urea (B33335) derivatives, respectively. Many herbicides are based on these functional groups. The chloro-substituent could either be retained in the final molecule to influence its physicochemical properties or be used as a handle for further chemical modification.
Development of Specialty Chemicals and Functional Materials
The bifunctional nature of this compound makes it a candidate for the synthesis of specialty chemicals and functional materials, particularly polymers. The presence of both a primary amine and a reactive alkyl chloride allows it to act as a monomer in polymerization reactions.
For instance, this compound could be used in the synthesis of polyamides. nih.govexlibrisgroup.comelsevierpure.comnih.govresearchgate.net Polycondensation of this compound with a dicarboxylic acid chloride would lead to a polyamide with pendant chloromethyl groups. These chloro groups could then be used for post-polymerization modification, allowing for the introduction of various functionalities to tailor the polymer's properties, such as solubility, thermal stability, or adhesion.
Alternatively, under conditions that favor nucleophilic substitution at the chloro-group and reaction of the amine, this compound could potentially be used to synthesize hyperbranched polymers or dendrimers. The primary amine can react with a multifunctional crosslinking agent, while the chloro group provides a site for further branching.
The reactivity of the chloroamine functionality also suggests its potential use in the preparation of functional coatings or surfaces. For example, it could be grafted onto a polymer backbone containing electrophilic sites, thereby introducing primary amine groups to the surface. These amine groups could then be further functionalized, for instance, to attach biomolecules or to alter the surface's charge and hydrophilicity.
Contribution to Supramolecular Chemistry and Host-Guest Systems
In the realm of supramolecular chemistry, this compound's structure offers features that could be exploited in the design of host-guest systems. The primary ammonium (B1175870) group, formed upon protonation of the amine, is capable of forming hydrogen bonds, which are fundamental interactions in molecular recognition and self-assembly.
One potential application is in the synthesis of modified crown ethers or other macrocyclic hosts. rsc.orgmdpi.comrsc.orgnih.govresearchgate.netnih.gov The primary amine of this compound could be used as a nucleophile to append the 2-aminobutyl group to a pre-formed macrocycle containing an electrophilic site. The resulting functionalized macrocycle would possess a chiral side arm with a primary amine, which could participate in binding guest molecules through hydrogen bonding and electrostatic interactions. The chirality of the side arm could also introduce enantioselective recognition capabilities to the host molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
